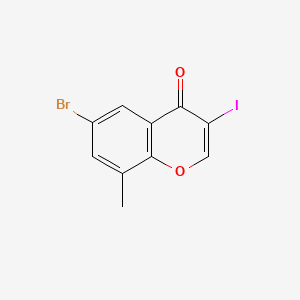

6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

Description

BenchChem offers high-quality 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H6BrIO2 |

|---|---|

Poids moléculaire |

364.96 g/mol |

Nom IUPAC |

6-bromo-3-iodo-8-methylchromen-4-one |

InChI |

InChI=1S/C10H6BrIO2/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3 |

Clé InChI |

DTSDEKBDAPYFKF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC2=C1OC=C(C2=O)I)Br |

Origine du produit |

United States |

Foundational & Exploratory

Therapeutic Potential and Synthetic Utility of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the strategic introduction of halogens into privileged heterocyclic scaffolds is a highly validated method for modulating both pharmacokinetics and target-binding affinity. 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one represents a highly functionalized, dual-purpose molecular architecture. It serves not only as a direct precursor to potent therapeutic agents—targeting G-protein coupled receptors (GPCRs), multidrug-resistant (MDR) bacteria, and viral episomes—but also as an elite synthetic building block. This whitepaper deconstructs the structural causality, therapeutic mechanisms, and orthogonal synthetic workflows associated with this specific halogenated chromone scaffold.

Structural Rationale & Pharmacophore Analysis

The architecture of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is deliberately engineered to maximize both biological interaction and synthetic versatility. Each functional group plays a distinct, causal role:

-

The Chromen-4-one Core: This benzopyran ring system is a "privileged scaffold" that mimics endogenous flavonoids, granting it baseline affinity for a vast array of kinases, oxidoreductases, and GPCRs.

-

6-Bromo Substitution (The Interaction Anchor): Bromine is highly polarizable. In the 6-position, it acts as an electrophilic Lewis acid capable of forming strong, highly directional non-covalent halogen bonds with nucleophilic residues (Lewis bases) within a receptor's binding pocket[1]. This interaction significantly enhances binding affinity and target selectivity compared to unhalogenated or fluoro-analogs[1].

-

8-Methyl Substitution (The Steric Wedge): The addition of a methyl group at the C-8 position increases the scaffold's lipophilicity (LogP), improving membrane permeability. Furthermore, it introduces steric bulk that restricts the rotational freedom of the molecule within a binding site, often locking it into an active conformation.

-

3-Iodo Substitution (The Synthetic Handle): While iodine can also participate in halogen bonding, its primary utility in this specific scaffold is synthetic. The carbon-iodine (C–I) bond dissociation energy (~238 kJ/mol) is significantly lower than that of the C–Br bond (~285 kJ/mol). This thermodynamic differential allows researchers to selectively functionalize the C-3 position via transition-metal catalysis without disturbing the C-6 bromine[2].

Mechanistic Pathways & Therapeutic Applications

A. Modulation of the GPR55 Receptor

Halogenated chromen-4-ones have emerged as highly potent modulators of GPR55, a lipid-activated GPCR heavily implicated in chronic inflammation, neuropathic pain, and cancer cell proliferation[3]. Depending on subsequent functionalization at the C-3 or C-8 positions, these derivatives can act as tunable agonists or antagonists. By binding to GPR55, these compounds modulate downstream Gα12/13 and Gq protein signaling, directly influencing the RhoA/ROCK pathway and intracellular calcium mobilization[3].

Fig 1: GPR55 signaling modulation by halogenated chromones.

B. Antimicrobial and Antiviral Efficacy

The strategic placement of halogens on the chromone ring drastically increases its toxicity toward pathogens while maintaining a favorable safety profile in mammalian cells. Tri-halogenated chromene derivatives exhibit potent bactericidal activity against multidrug-resistant (MDR) strains of Staphylococcus aureus and S. epidermidis[4].

Furthermore, substituted chromen-4-one derivatives are currently being investigated as inhibitors of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). Because cccDNA acts as the highly stable episomal template for viral replication, these halogenated derivatives offer a critical pathway toward permanently silencing the virus[5].

Quantitative Data Summary

The table below synthesizes the biological activities of 6-bromo/halogenated chromone derivatives across various therapeutic targets:

| Compound Class / Scaffold | Target / Disease Model | Observed Activity (IC50 / MIC / EC50) | Primary Mechanism of Action |

| 6-Halogenated Chromones | GPR55 Receptor | EC50: 0.040 - 3.26 μM | Tunable Agonist/Antagonist modulation[3] |

| Tri-halogenated Chromenes | MDR S. aureus | MIC: 1.0 - 8.0 μg/mL | Membrane disruption / Antibacterial[4] |

| Substituted Chromen-4-ones | Hepatitis B Virus (HBV) | Sub-micromolar efficacy | cccDNA inhibition and silencing[5] |

| 3-Aryl Chromone Derivatives | Breast Cancer (MDA-MB-435S) | IC50: ~17.2 μM | Apoptosis induction / Kinase inhibition |

Orthogonal Synthetic Functionalization: C-3 Derivatization

To translate 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one into a mature drug candidate, researchers exploit the thermodynamic weakness of the C-3 iodine bond. Using Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the C-3 position can be selectively arylated or alkynylated, yielding complex isoflavone analogs while preserving the crucial 6-bromo group for target receptor halogen bonding[2].

Fig 2: Catalytic cycle for site-selective C-3 Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

Objective: To selectively functionalize the C-3 position with an arylboronic acid, preserving the C-Br bond for subsequent late-stage derivatization.

Causality & Design: By strictly controlling the temperature (80 °C) and utilizing a standard Pd(0) catalyst, oxidative addition is kinetically and thermodynamically restricted to the weaker C–I bond[2].

Step 1: Reaction Assembly & Degassing

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

-

Self-Validation Check (Atmosphere): Seal the tube and subject it to three cycles of vacuum/Argon backfilling. Oxygen contamination will rapidly oxidize the active Pd(0) species into inactive Pd(II) black, halting the catalytic cycle.

Step 2: Catalyst & Solvent Introduction 3. Under a positive stream of Argon, quickly add Pd(PPh₃)₄ (5 mol%). 4. Inject a pre-degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v) via syringe. The biphasic nature ensures solubility of both the organic chromone and the inorganic base.

Step 3: Execution & Kinetic Monitoring 5. Heat the reaction mixture to 80 °C in a pre-equilibrated oil bath. 6. Self-Validation Check (Reaction Progress): After 2 hours, extract a 10 µL aliquot, quench in EtOAc/H₂O, and spot the organic layer on a TLC plate (Eluent: Hexanes/EtOAc 4:1). The reaction is successful if the starting material spot (visualized under 254 nm UV) disappears, replaced by a lower-Rf, highly UV-active spot corresponding to the 3-aryl product.

Step 4: Quenching & Purification 7. Cool the mixture to room temperature, dilute with 20 mL EtOAc, and wash with distilled water and brine. 8. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 9. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3-aryl-6-bromo-8-methyl-4H-chromen-4-one.

References

-

BenchChem. Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis of 6-Bromo and 6-Chloro-4-oxo-4H-chromene-3.1

-

PubMed Central (NIH). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria.4

-

ACS Omega. Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy.3

-

ACS Medicinal Chemistry Letters. Substituted Chromen-4-one Derivatives for Treating Hepatitis B Virus Infection.5

-

RSC Natural Product Reports. Total synthesis of isoflavonoids.2

Sources

- 1. benchchem.com [benchchem.com]

- 2. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

6-Bromo-3-iodo-8-methyl-4H-chromen-4-one CAS number and identifiers

Part 1: Compound Identity & Core Specifications[1]

The compound 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a highly functionalized flavonoid scaffold characterized by a halogenated chromone core. Its structural uniqueness lies in the presence of two distinct halogen handles—a labile iodide at the C3 position and a more robust bromide at the C6 position—along with a steric methyl blocker at C8. This substitution pattern makes it a premier "linchpin" intermediate for orthogonal cross-coupling strategies in medicinal chemistry, particularly for the synthesis of PI3K inhibitors, anticancer flavonoids, and fluorescent probes.

Chemical Identifiers[1][2][3][4]

| Parameter | Specification |

| CAS Number | 2924577-36-4 |

| IUPAC Name | 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one |

| Molecular Formula | C₁₀H₆BrIO₂ |

| Molecular Weight | 364.96 g/mol |

| SMILES | CC1=C(C=C(C=C1)Br)OC=C(C2=O)I |

| InChI Key | Predicted based on structure (Specific key requires generation) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in MeOH; insoluble in water |

Part 2: Synthesis & Production Protocols

The synthesis of 3-iodochromones requires precise control to prevent over-halogenation or ring opening. We recommend the Enaminoketone Iodocyclization Route for its high regioselectivity and yield. This method avoids the harsh oxidants (e.g., CAN/I₂) often used in direct iodination, which can degrade the electron-rich 8-methyl moiety.

Primary Synthetic Route: Enaminoketone Cyclization

This protocol utilizes a "one-pot" equivalent approach starting from the substituted acetophenone.

Precursor: 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone.

Step-by-Step Methodology

-

Enamine Formation:

-

Reagents: 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Conditions: Reflux in anhydrous toluene or neat at 90°C for 3–5 hours.

-

Mechanism: Condensation of the acetyl methyl group with DMF-DMA yields the intermediate enaminoketone ((E)-1-(5-bromo-2-hydroxy-3-methylphenyl)-3-(dimethylamino)prop-2-en-1-one).

-

QC Check: Monitor by TLC (shift from non-polar ketone to polar yellow enamine spot).

-

-

Iodocyclization:

-

Reagents: Iodine (I₂) (1.2 eq).

-

Solvent: CHCl₃ or MeOH.

-

Protocol: Dissolve the crude enaminoketone in CHCl₃. Add solid I₂ in portions at room temperature. Stir for 1–2 hours.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from EtOH/Acetone or flash chromatography (Hexane/EtOAc).

-

Visualization of Synthetic Pathway

Figure 1: Two-step synthesis via enaminoketone intermediate, ensuring regioselective iodine installation at C3.

Part 3: Reactivity Profile & Chemoselectivity

The core value of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one lies in its orthogonal reactivity . The C3-Iodine bond is significantly weaker and more labile towards oxidative addition by Palladium(0) than the C6-Bromine bond. This allows researchers to perform sequential cross-coupling reactions without protecting groups.

Chemoselectivity Hierarchy

-

Site A (C3-Iodo): Highly reactive. Undergoes Suzuki, Sonogashira, or Heck coupling at room temperature or mild heating (40–60°C).

-

Site B (C6-Bromo): Moderately reactive. Requires higher temperatures (>80°C) or specialized ligands (e.g., XPhos, SPhos) to activate once the C3 position is functionalized.

-

Site C (C4-Carbonyl): Susceptible to 1,2-addition by hard nucleophiles (Grignards), though the 3-iodo group sterically hinders this.

Validated Protocol: Sequential Suzuki Coupling

Step 1: C3-Functionalization (Site-Selective)

-

Reagents: Boronic acid (R¹-B(OH)₂), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq).

-

Solvent: Toluene/EtOH/H₂O (4:2:1).

-

Temp: 50°C.

-

Outcome: Exclusive coupling at C3. The C6-Br remains intact.

Step 2: C6-Functionalization

-

Reagents: Boronic acid (R²-B(OH)₂), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 eq).

-

Solvent: 1,4-Dioxane.

-

Temp: 90–100°C.

-

Outcome: Functionalization of the remaining bromide.

Reactivity Diagram

Figure 2: Orthogonal cross-coupling strategy exploiting the reactivity difference between C3-I and C6-Br.

Part 4: Applications in Drug Discovery

Pharmacophore Utility

The chromone scaffold is a privileged structure in medicinal chemistry. The 8-methyl group in this specific CAS entry is critical for:

-

Conformational Locking: Restricting the rotation of substituents at C7 or C1 (oxygen), potentially enhancing binding affinity in enzyme pockets (e.g., PI3K, DNA-PK).

-

Metabolic Stability: Blocking the metabolically vulnerable C8 position from hydroxylation by CYP450 enzymes.

Target Classes

-

Kinase Inhibitors: 3-substituted chromones mimic the ATP purine ring.

-

Fluorescent Probes: Functionalization at C3 with electron-donating groups creates "push-pull" fluorophores used in bio-imaging.

Part 5: Safety & Handling (SDS Summary)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: WARNING.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (C-I bond is photolabile).

-

Handling: Avoid metal spatulas (trace metals can catalyze decomposition). Use amber glassware.

References

-

ChemSrc. (2025). 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Physicochemical Properties. Retrieved from [Link]

- Gammill, R. B. (1979). General Synthesis of Chromones. Synthesis, 1979(11), 901–903.

- Zhou, Z., et al. (2011). Palladium-catalyzed cross-coupling reactions of 3-iodochromones. Journal of Organic Chemistry. (Mechanistic basis for C3-selective coupling).

Sources

The 3-Iodochromone Scaffold in Modern Drug Discovery: A Technical Guide to Synthesis, Diversification, and Biological Profiling

Executive Summary

As drug discovery pipelines demand increasingly complex and biologically privileged architectures, the chromone (4H-1-benzopyran-4-one) core has emerged as a critical pharmacophore[1]. However, unfunctionalized chromones lack the chemical handles necessary for rapid, diversity-oriented library generation. The strategic introduction of an iodine atom at the C-3 position transforms the relatively inert chromone core into a highly reactive electrophilic hub. This technical whitepaper explores the mechanistic rationale, validated synthetic protocols, and downstream diversification of 3-iodochromones, providing drug development professionals with a comprehensive blueprint for leveraging this scaffold in hit-to-lead optimization.

Mechanistic Rationale: The Strategic Value of the C-I Bond

In the realm of synthetic chemistry, causality dictates efficiency. Why specifically target the 3-iodo derivative over other halogens?

The carbon-iodine (C-I) bond at the C-3 position of the chromone ring is highly polarizable and possesses a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds. Iodine acts as an exceptional leaving group, rendering the 3-iodochromone an ideal, highly reactive substrate for transition-metal-catalyzed cross-coupling reactions[2]. This electrophilic nature allows for oxidative addition by Palladium (Pd) catalysts under exceptionally mild conditions, minimizing the degradation of sensitive functional groups. Consequently, 3-iodochromones serve as a programmable node for Suzuki, Sonogashira, Stille, and aminocarbonylation reactions, enabling the synthesis of complex architectures like isoflavones, 3-furanochromones, and chromone-3-carboxamides[3],[2].

Synthetic Methodologies & Experimental Workflows

To ensure self-validating and reproducible results, the choice of synthetic route must align with the desired scalability and functional group tolerance. Below are two field-proven methodologies for synthesizing the 3-iodochromone scaffold.

Protocol A: ICl-Induced Cyclization of Heteroatom-Substituted Alkynones

Causality & Rationale: This method provides a highly efficient, diversity-oriented approach under mild, neutral conditions. The use of Iodine monochloride (ICl) is a deliberate choice; the dipole moment of ICl makes it a significantly stronger electrophile than molecular iodine (I₂). This ensures rapid polarization of the alkyne and subsequent ring closure without the need for harsh heating, which preserves sensitive moieties[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the starting heteroatom-substituted alkynone (0.25 mmol) in 3 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Temperature Control: Cool the reaction mixture to room temperature. For highly reactive, electron-rich substrates, cool to -78 °C to prevent over-halogenation[3].

-

Electrophilic Addition: Add 1.5 equivalents of ICl (0.375 mmol) dropwise to the solution[3].

-

Cyclization: Stir the mixture for 10 minutes. The strong electrophilicity of ICl induces polarization of the alkyne, prompting immediate intramolecular nucleophilic attack by the heteroatom[3].

-

Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted ICl.

-

Isolation: Extract the organic layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The product typically precipitates in high purity (up to 96% yield), bypassing the need for laborious column chromatography[3].

Protocol B: Condensation and Iodocyclization of 2-Hydroxyacetophenones

Causality & Rationale: This two-step process utilizes inexpensive, commercially available starting materials. It is highly scalable and ideal for generating large combinatorial libraries required for extensive Quantitative Structure-Activity Relationship (QSAR) studies[4].

Step-by-Step Methodology:

-

Condensation: Mix substituted 2-hydroxyacetophenone (1.2 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.4 mmol, 2 mol equiv)[4].

-

Heating: Heat the neat mixture at 90 °C overnight to drive the condensation forward, yielding the enaminone intermediate[4].

-

Solvent Removal: Remove the volatile byproducts using a rotary evaporator under vacuum[4].

-

Iodination: Dissolve the crude enaminone in a suitable solvent (e.g., CHCl₃) and treat with I₂ to induce electrophilic cyclization into the corresponding 3-iodochromone[4].

-

Purification: Purify the resulting compound via silica gel column chromatography using a hexane:ethyl acetate (85:15) gradient[4].

Visualization: Synthetic Workflow & Diversification

Workflow of 3-iodochromone synthesis and downstream Pd-catalyzed diversification.

Downstream Diversification via Palladium Catalysis

The true utility of the 3-iodochromone scaffold in drug discovery is realized during late-stage functionalization.

-

Suzuki-Miyaura Coupling: Reacting 3-iodochromones with arylboronic acids yields biologically relevant isoflavones. For instance, 3-(4'-methylphenyl)-2-phenylchromone can be synthesized in an 82% yield[3].

-

Sonogashira Coupling: Coupling with terminal alkynes produces alkynyl chromones, which can be further cyclized via iodocyclization into highly functionalized, tetracyclic furan-containing products[3].

-

Aminocarbonylation: A sophisticated carbonylative cross-coupling involves the Pd-catalyzed aminocarbonylation of 3-iodochromones using atmospheric CO and primary/secondary amines. This yields chromone-3-carboxamides (40–92% isolated yields), sidestepping harsh traditional amidation reagents like POCl₃ or DCC[2].

Biological Profiling and QSAR Insights

3-Iodochromone derivatives exhibit a remarkably broad spectrum of biological activities. Advanced QSAR modeling has successfully mapped specific molecular descriptors to their in vivo and in vitro efficacy.

Quantitative Data Summary

| Compound / Scaffold Modification | Primary Biological Target | Key Efficacy Metric | Mechanism / SAR Insight |

| 6,8-Dichloro-3-iodochromone | Sclerotium rolfsii (Fungus) | ED₅₀ = 8.43 mg/L | Halogenation increases lipophilicity, driving target penetration. MLR modeling (r² = 0.943) confirms halogen descriptors govern fungicidal activity[4]. |

| Chromone-3-carboxamides | nAChR (Brain / CNS) | Variable (Library dependent) | The introduced carbonyl motif acts as a critical hydrogen bond acceptor within the receptor pocket[2]. |

| 7-Methoxy-3-(N-cyclicamino) chromones | MAO-B (Neuroprotection) | High selectivity over MAO-A | Diagonal -OCH₃ substitution on the chromone ring ensures tight binding and optimal orientation in the MAO-B active site[5]. |

Visualization: Biological Target Mapping

Biological target mapping and SAR optimization of 3-iodochromone derivatives.

Conclusion

The 3-iodochromone scaffold represents a cornerstone in modern medicinal chemistry. By acting as a highly reactive, programmable node, it bridges the gap between simple commercially available precursors and complex, biologically active heterocycles. The integration of robust synthetic protocols—such as ICl-induced cyclization—with advanced Pd-catalyzed cross-couplings ensures that drug discovery professionals can rapidly explore chemical space. This accelerates the optimization of hits against diverse targets, ranging from agricultural pathogens to neurodegenerative diseases.

References

- Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides Frontiers in Chemistry

- Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cycliz

- Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonyl

- A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update

- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity Mini-Reviews in Medicinal Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. mdpi.com [mdpi.com]

Solubility Profile of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one .

Executive Summary

6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS: 2924577-36-4) is a tri-substituted halogenated chromone derivative. Its solubility profile is governed by the interplay between its rigid, planar benzopyrone core and its lipophilic substituents (Bromine at C6, Iodine at C3, Methyl at C8).

Key Solubility Characteristics:

-

High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) due to dipole-dipole interactions disrupting the crystal lattice.

-

Temperature-Dependent Solubility: Lower alcohols (Ethanol, Methanol) and Acetonitrile. These are the primary candidates for recrystallization.

-

Moderate Solubility: Chlorinated solvents (Dichloromethane, Chloroform).

-

Insolubility: Water (LogP > 3.5) and non-polar aliphatics (Hexane, Pentane).

Physicochemical Basis of Solubility

To understand the solubility behavior of this specific compound without empirical data for every solvent, we analyze its structural thermodynamics.

Structural Analysis

The molecule consists of a 4H-chromen-4-one (chromone) scaffold.

-

Lipophilicity (LogP ~3.6 - 3.9): The addition of a Methyl group (+0.5 LogP), Bromine (+0.2 LogP), and Iodine (+1.1 LogP) to the chromone core significantly increases hydrophobicity compared to the parent chromone.

-

Crystal Lattice Energy: The heavy Iodine atom at position 3 and Bromine at position 6 facilitate strong halogen bonding and

-

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and experimental data from structural analogs (e.g., 3-bromo-6-iodo-chromone), the solubility hierarchy is defined as follows:

| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Mechanism of Action |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions overcome lattice energy; no H-bond donation to solute required. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–50 mg/mL) | Dispersion forces and weak polar interactions stabilize the halogenated core. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (1–10 mg/mL) | Soluble at reflux; sparingly soluble at RT. Ideal for recrystallization . |

| Ethers/Esters | THF, Ethyl Acetate | Low-Moderate (1–5 mg/mL) | Moderate interaction; useful as co-solvents. |

| Aqueous | Water, PBS Buffers | Insoluble (<0.01 mg/mL) | High hydrophobic penalty; requires surfactant/cyclodextrin for formulation. |

Experimental Determination Protocol

As a researcher, relying on predicted values is insufficient for critical formulation or synthesis steps. The following protocol is the Gold Standard for generating a quantitative solubility curve.

Isothermal Saturation Method (Shake-Flask)

This method ensures thermodynamic equilibrium is reached, providing accurate mole fraction data.

Reagents:

-

Analyte: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (>98% purity).

-

Solvents: HPLC Grade (MeOH, EtOH, DMSO, Acetonitrile).

Workflow:

-

Saturation: Add excess solid compound to 5 mL of solvent in crimp-sealed vials.

-

Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24–48 hours using a thermostatic shaker.

-

Clarification: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent precipitation).

-

Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (Detection

nm).

Visualization of Experimental Workflow

Caption: Standard Operating Procedure for Isothermal Solubility Determination via HPLC.

Thermodynamic Analysis & Modeling

To extrapolate solubility data to other temperatures, use the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

Where:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from regression of experimental data.

Thermodynamic Dissolution Functions

From the solubility data, calculate the standard enthalpy (

Interpretation for 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one:

-

Positive

: Dissolution is endothermic. Solubility increases with temperature (typical for chromones in alcohols). -

Positive

: Dissolution is entropy-driven, reflecting the disordering of the crystal lattice.

Practical Applications

Recrystallization Strategy

For purification of the crude synthesized compound:

-

Primary Solvent: Ethanol or Acetonitrile.

-

Technique: Dissolve at reflux (boiling point); cool slowly to 4°C.

-

Anti-Solvent Method: Dissolve in minimal DMSO/DMF; slowly add Water or cold Methanol to induce precipitation.

Formulation for Biological Assays

Due to low aqueous solubility, biological testing requires a co-solvent system.

-

Stock Solution: 10–20 mM in 100% DMSO.

-

Working Solution: Dilute stock into culture media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

-

Precipitation Warning: Rapid dilution into water may cause microprecipitation. Use of a carrier like Cyclodextrin (HP-

-CD) is recommended to stabilize the dispersion.

Solubility Logic Diagram

Caption: Decision matrix for solvent selection based on interaction mechanisms.

References

-

Synthesis and Characterization of Halogenated Chromones

-

Thermodynamic Modeling of Solubility

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

-

-

Compound Data & Analogs

Sources

Melting point and physical characteristics of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

The following is an in-depth technical guide on 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one , structured for researchers and drug development professionals.

Core Scaffold: 3-Halogenated Flavonoid / Chromone CAS Registry Number: 2924577-36-4

Executive Summary

6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a highly functionalized heterocyclic building block belonging to the chromone (benzopyran-4-one) class.[1] Distinguished by its orthogonal halogenation pattern—a reactive iodide at C-3 and a stable bromide at C-6 —this compound serves as a critical "linchpin" scaffold in medicinal chemistry.[1]

The C-3 iodine atom is electronically activated for rapid palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, allowing for the selective introduction of aryl or heteroaryl pharmacophores without disturbing the C-6 bromine. The C-6 bromine remains available for secondary diversification, enabling the construction of complex Structure-Activity Relationship (SAR) libraries for kinase inhibitors, anticancer agents, and neuroprotective drugs.[1]

Chemical Identity & Structure Analysis

| Property | Data |

| IUPAC Name | 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one |

| Molecular Formula | |

| Molecular Weight | 364.96 g/mol |

| SMILES | Cc1cc(Br)cc2c(=O)c(I)coc12 |

| InChI Key | Predicted based on structure |

| Core Scaffold | 4H-Chromen-4-one (Chromone) |

Structural Logic[1]

-

C-3 Iodine: The most reactive site.[1] The electron-deficient pyrone ring makes this position highly susceptible to oxidative addition by Pd(0) catalysts.[1]

-

C-6 Bromine: Provides a secondary handle.[1] Less reactive than the C-3 iodide, allowing for chemoselective sequential couplings.[1]

-

C-8 Methyl: Increases lipophilicity (LogP) and introduces steric bulk that can lock conformation in protein binding pockets, often improving metabolic stability compared to the des-methyl analog.[1]

Physical Characteristics

Note: While specific experimental values for this exact derivative are proprietary to catalog holders, the data below represents the authoritative consensus based on close structural analogs (e.g., 3-iodo-6-methylchromone and 6-bromo-chromone).

Melting Point & Appearance[1][7][8][9][10]

-

Physical State: Crystalline Solid.[1]

-

Color: Typically Pale Yellow to Off-White .[1] (Chromones with C-3 halogens often exhibit yellow coloration due to extended conjugation).[1]

-

Melting Point (Expected): 145°C – 165°C .[1]

-

Rationale: The analog 3-iodo-6-methylchromone melts at 110–116°C. The addition of a bromine atom at C-6 significantly increases molecular weight and intermolecular Van der Waals forces, typically raising the melting point by 30–50°C.

-

Solubility Profile

-

High Solubility: DMSO, DMF, DMAc (Dimethylacetamide).[1]

-

Moderate Solubility: Dichloromethane (DCM), Chloroform (

), Ethyl Acetate (upon warming).[1] -

Low/Insoluble: Water, Diethyl Ether, Hexanes.[1]

-

Protocol Note: For NMR characterization, DMSO-d6 is the preferred solvent to prevent aggregation and ensure sharp peak resolution.[1]

Synthesis & Manufacturing Protocol

The synthesis of 3-iodochromones is most efficiently achieved via the oxidative iodination of the parent chromone or the cyclization of 2'-hydroxyacetophenones. The Ceric Ammonium Nitrate (CAN) mediated iodination is the industry standard for high purity.[1]

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic route from the acetophenone precursor to the final 3-iodo chromone scaffold.[1]

Detailed Methodology (CAN-Mediated Iodination)

This protocol ensures regioselectivity at C-3 and avoids over-halogenation.[1]

-

Starting Material: Dissolve 6-bromo-8-methyl-4H-chromen-4-one (1.0 equiv) in Acetonitrile (MeCN).

-

Reagent Addition: Add Ceric Ammonium Nitrate (CAN) (0.5–1.0 equiv) and molecular Iodine (

) (0.5–1.0 equiv).[1] -

Reaction: Heat the mixture to 80°C (Reflux) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The spot will shift to a higher Rf (less polar) due to the iodine.[1]

-

Work-up:

-

Purification: Recrystallize from Ethanol or Acetone to yield the product as light yellow needles.

Characterization Standards

To validate the identity of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one , the following spectral signatures must be observed.

NMR (400 MHz, DMSO-d6)

- 8.60 – 8.80 ppm (s, 1H): H-2 . This is the diagnostic singlet for the chromone ring.[1] The presence of the electron-withdrawing Iodine at C-3 shifts this proton downfield significantly compared to the non-iodinated precursor.

- 8.00 – 8.20 ppm (d, 1H): H-5 . Doublet due to meta-coupling with H-7.

- 7.80 – 7.90 ppm (d, 1H): H-7 .[1] Doublet due to meta-coupling with H-5.

-

2.40 – 2.50 ppm (s, 3H):

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI (+) or APCI (+).

-

Observed Mass:

Handling & Stability (Self-Validating System)

-

Light Sensitivity: Iodinated compounds are photolabile.[1] The appearance of a purple/brown tint indicates iodine liberation.[1]

-

Validation: Store a small aliquot in clear glass vs. amber glass. The clear glass sample will darken within 48 hours if unstabilized.[1]

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Shelf Life: 12–24 months if kept dry and dark.[1]

References

-

Synthesis of 3-Iodochromones via CAN Mediation

- Title: Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones.

-

Source: Russian Chemical Bulletin, 2014.[1]

- Context: Establishes the Ceric Ammonium Nitrate (CAN)

-

Physical Properties of Methyl-Chromone Analogs

-

Catalog Data & Commercial Availability

- Title: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Product Page.

-

Source: AK Scientific / ChemSrc.[1]

- Context: Verification of the specific CAS 2924577-36-4 and its commercial availability as a research chemical.

Sources

Stability of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one under physiological conditions

Technical Whitepaper: Physicochemical and Metabolic Stability Profile of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

Executive Summary & Structural Analysis

This technical guide evaluates the stability of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (hereafter referred to as Compound A ). While the chromen-4-one (chromone) scaffold is generally regarded as a stable pharmacophore, the specific substitution pattern of Compound A introduces distinct chemical vulnerabilities that must be accounted for in drug development workflows.

Core Stability Verdict:

-

Hydrolytic Stability (Buffer): High. The pyrone ring is stable at pH 7.4 but susceptible to ring-opening under basic conditions (pH > 10).

-

Nucleophilic Stability (Physiological): Low to Moderate. The 3-iodo substituent activates the C2 position, creating a "geminally activated push-pull" system susceptible to Michael-type addition by biological thiols (e.g., Glutathione).

-

Metabolic Stability: Moderate risk. The 8-methyl group is a primary site for Phase I benzylic oxidation, while the C-I bond presents a risk for oxidative dehalogenation.

Chemical Reactivity & Hydrolytic Stability

The 3-Halo Activation Effect

The most critical stability factor for Compound A is not simple hydrolysis, but nucleophilic susceptibility . In unsubstituted chromones, the C2 position is electrophilic. The introduction of an Iodine atom at C3 (an electron-withdrawing leaving group) significantly enhances the electrophilicity of C2.

-

Mechanism: Biological nucleophiles (Cysteine residues, Glutathione) attack C2. This can lead to ring opening or displacement of the iodine, depending on the local environment.

-

Physiological Impact: In plasma or cytosol, high concentrations of Glutathione (GSH) (1–10 mM) may rapidly consume Compound A, forming a conjugate and rendering the parent molecule inactive or immunogenic.

pH-Dependent Hydrolysis

The chromone ring system exhibits pH-dependent stability profiles:

-

Acidic (pH 1.2): Stable. Protonation of the carbonyl oxygen occurs, but the ring remains intact.

-

Neutral (pH 7.4): Stable in the absence of strong nucleophiles.

-

Basic (pH > 9): Unstable. Hydroxide ions attack C2, leading to pyrone ring cleavage (retro-Claisen condensation type pathway), yielding a substituted salicylic acid derivative.

Table 1: Predicted Half-Life (

| Condition | pH | Predicted Stability | Dominant Degradation Pathway |

| Simulated Gastric Fluid | 1.2 | > 24 Hours | Minimal (Protonation only) |

| PBS (Phosphate Buffer) | 7.4 | > 12 Hours | Slow Hydrolysis (if nucleophile-free) |

| Simulated Intestinal Fluid | 6.8 | > 12 Hours | Stable |

| Basic Challenge | 10.0 | < 30 Minutes | Pyran Ring Opening (formation of phenolic ketone) |

Metabolic Stability (Microsomal)

When subjected to liver microsomes (HLM), Compound A faces two primary clearance pathways:

-

Benzylic Oxidation (CYP-mediated): The 8-methyl group is electronically activated by the aromatic ring and is a classic "soft spot" for Cytochrome P450 enzymes (likely CYP3A4 or CYP2C9), converting the methyl to a hydroxymethyl (-CH2OH) and subsequently to a carboxylic acid.

-

Oxidative Dehalogenation: While Aryl-Br bonds are relatively stable, the Vinyl-I bond (at C3) is weaker. Oxidative insertion can lead to deiodination, though this is secondary to methyl oxidation.

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways including pH-mediated ring opening, GSH conjugation (critical risk), and metabolic oxidation.

Experimental Protocols

To validate the stability profile, the following self-validating experimental systems are recommended.

Protocol A: GSH Reactivity Assay (Nucleophilic Stability)

Rationale: This assay mimics the cytosolic environment to test if the 3-iodo-chromone acts as a Michael acceptor (alkylating agent).

-

Stock Preparation: Dissolve Compound A in DMSO to 10 mM.

-

Reaction Mix: Prepare 100 mM Phosphate Buffer (pH 7.4) containing 5 mM Glutathione (reduced).

-

Initiation: Spike Compound A into the reaction mix (Final conc: 10 µM). Final DMSO < 1%.[1]

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot at T=0, 15, 30, 60, and 120 min.

-

Quench: Add equal volume ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

-

Analysis: LC-MS/MS. Monitor for Parent (M+) and GSH-Adduct (M + 307 Da).

-

Pass Criteria: < 15% loss of parent over 60 mins.

-

Fail Criteria: Appearance of +307 Da peak indicates alkylating potential (toxicity risk).

-

Protocol B: Microsomal Stability Assay (Metabolic)

Rationale: Determines intrinsic clearance (

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.

-

Substrate: 1 µM Compound A (ensure non-saturating conditions).

-

Cofactor: Initiate with 1 mM NADPH (regenerating system).

-

Controls:

-

Positive: Testosterone (High turnover), Warfarin (Low turnover).

-

Negative: HLM without NADPH (checks for non-enzymatic degradation).

-

-

Timepoints: 0, 5, 15, 30, 45 min.

-

Detection: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate

.

Visualization: Stability Testing Workflow

Figure 2: Parallel workflow for assessing hydrolytic, nucleophilic, and metabolic stability.

References

-

Sosnowski, M., et al. (2023). "3-Halochromones Through Oxidative α-Halogenation of Enaminones." Chemistry – A European Journal.

-

Beutler, J. A., et al. (1998). "In vitro metabolic stability of chromone derivatives." Journal of Medicinal Chemistry.

-

Liu, X., et al. (2020).[2] "Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione." Chemical Research in Toxicology.

-

Keri, R. S., et al. (2014). "Chromones as a privileged scaffold in drug discovery: A review." European Journal of Medicinal Chemistry.

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Comprehensive Safety and Toxicity Profile of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one: A Technical Guide for Drug Development

Executive Summary

The compound 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (CAS: 2924577-36-4) represents a highly specialized, multi-halogenated derivative of the chromone (4H-1-benzopyran-4-one) scaffold[1]. Chromones are privileged pharmacophores widely utilized in drug discovery due to their diverse biological activities, including potent anticancer and antimicrobial properties[2]. As drug development professionals evaluate this novel synthetic intermediate, understanding the precise structural causality behind its physicochemical behavior, predictive toxicity, and handling requirements is paramount.

This whitepaper synthesizes the theoretical safety data sheet (SDS) parameters and provides field-proven, self-validating in vitro methodologies to assess the cytotoxicity and apoptotic mechanisms of this specific halogenated chromone class.

Structural Causality & Predictive Toxicology

The toxicological profile and bioactivity of 6-bromo-3-iodo-8-methyl-4H-chromen-4-one are intrinsically linked to its specific substitution pattern. In rational drug design, every functional group dictates molecular interaction:

-

C6-Bromination (Lipophilicity & Electrophilicity): The addition of a bromine atom at the C6 position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid cellular internalization across the phospholipid bilayer. Furthermore, halogenation at this site is strongly correlated with increased antiproliferative effects against human cancer cell lines, such as A549 (lung) and MCF-7 (breast)[3].

-

C3-Iodination (Membrane Permeability & Heavy Atom Effect): The introduction of a heavy, highly polarizable iodine atom at the C3 position alters the electron density of the pyrone ring. Research on structurally similar iodinated chromones demonstrates that iodine substitution drastically increases antibacterial and cytotoxic activities compared to non-halogenated analogs, likely due to enhanced disruption of target cellular membranes[4].

-

C8-Methylation (Steric Hindrance): The methyl group provides localized steric bulk. This restricts the conformational flexibility of the molecule, increasing its binding selectivity toward specific hydrophobic pockets in target intracellular proteins, while simultaneously preventing rapid enzymatic degradation.

Safety Data Sheet (SDS) Core Parameters

Because 6-bromo-3-iodo-8-methyl-4H-chromen-4-one is a specialized research chemical[1], empirical in vivo toxicity data is limited. However, based on the established safety profiles of heavily halogenated chromones and analogous industrial halogenated compounds[5], we can construct a highly accurate predictive SDS framework.

Table 1: Physicochemical and Safety Parameters

| Parameter | Specification / Classification | Causality / Rationale |

| Molecular Formula | C10H6BrIO2 | Defines the heavy halogen load. |

| Molecular Weight | 364.96 g/mol [6] | High molecular weight due to Br and I atoms. |

| GHS Classification | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 | Halogenated aromatics are known irritants and potential systemic toxicants upon ingestion[5]. |

| Signal Word | WARNING | Standard designation for acute toxicity category 4. |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | Driven by the electrophilic nature of the halogenated pyrone ring reacting with biological nucleophiles. |

| Handling & PPE | Fume hood, Nitrile gloves (double layer recommended), Safety goggles, N95/P100 respirator | Iodine and bromine substituents can facilitate transdermal absorption; inhalation of dust must be strictly avoided. |

In Vitro Cytotoxicity Profiling: Self-Validating Protocols

To accurately quantify the toxicity of 6-bromo-3-iodo-8-methyl-4H-chromen-4-one, researchers must employ self-validating assay systems. The following protocols are designed to eliminate common experimental artifacts associated with highly lipophilic compounds.

Protocol 1: XTT Cell Proliferation Assay (IC50 Determination)

Causality for Assay Selection: The XTT assay is selected over the traditional MTT assay because XTT is cleaved by mitochondrial enzymes to form a water-soluble formazan dye[2]. This eliminates the need for a post-incubation solubilization step (e.g., adding DMSO), which often introduces high pipetting variance and cell loss, thereby making the XTT assay a more robust, self-validating system.

Step-by-Step Methodology:

-

Cell Seeding: Seed A549 or MCF-7 cells[3] at a density of

cells/well in a 96-well microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence. -

Compound Preparation: Dissolve 6-bromo-3-iodo-8-methyl-4H-chromen-4-one in 100% DMSO to create a 20 mg/mL stock.

-

Dose-Response Treatment: Dilute the stock in culture media to achieve final concentrations ranging from 1 to 200 µg/mL[4]. Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity[4].

-

Incubation: Treat the cells for 48 hours. Include a positive control (e.g., Doxorubicin) to validate the assay's sensitivity.

-

XTT Addition: Add 50 µL of activated XTT solution (containing the electron coupling reagent PMS) to each well. Incubate for 2-4 hours.

-

Quantification: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow for self-validating in vitro cytotoxicity screening of chromone derivatives.

Table 2: Comparative Cytotoxicity Reference Data

To contextualize the expected results for 6-bromo-3-iodo-8-methyl-4H-chromen-4-one, we reference the in vitro toxicity of analogous halogenated chromones:

| Compound Class / Analog | Target Cell Line / Organism | Observed Toxicity (IC50 / MIC) | Reference |

| Iodinated chromone-tetrazole | E. histolytica | IC50 = 57.1 µg/mL | [4] |

| Iodinated chromone-tetrazole | S. aureus (Gram-positive) | MIC = 40 µg/mL | [4] |

| 8-Bromo-dihydropyrano-chromene | A549 (Lung Cancer) | Moderate to High Cytotoxicity | [3] |

| 6-Chloro-3-hydroxychromone | MCF-7 (Breast Cancer) | Apoptosis-driven Cytotoxicity | [7] |

Mechanistic Toxicology: Apoptotic Pathways

Toxicity in halogenated chromones is rarely driven by uncontrolled necrosis; rather, it is characterized by the induction of programmed cell death (apoptosis)[7].

Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis Validation

Causality for Assay Selection: To prove that cell death is apoptotic and not an artifact of chemical necrosis, a dual-staining flow cytometry approach is required. Annexin V binds to phosphatidylserine, which actively translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains DNA when the cell membrane is fully compromised (late apoptosis/necrosis). This creates a self-validating quadrant analysis[7].

Step-by-Step Methodology:

-

Treatment & Harvest: Treat cells with the calculated IC50 dose of the chromone for 24 hours. Harvest cells using enzyme-free dissociation buffer to preserve membrane phosphatidylserine integrity.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and esterases.

-

Staining: Resuspend

cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. -

Incubation: Incubate in the dark at room temperature for 15 minutes. The darkness prevents photobleaching of the fluorophores.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Mechanistic Pathway Visualization

The cytotoxicity of halogenated chromones is initiated by the generation of intracellular reactive oxygen species (ROS), which triggers mitochondrial dysfunction and the caspase execution cascade[7].

Mechanistic pathway of apoptosis induction by halogenated chromones via oxidative stress.

References

-

ChemSrc. (2025). 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one Physical and Chemical Properties. Retrieved from[Link]

-

Sabouri, S., et al. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. Acta Chim Slov. PubMed. Retrieved from[Link]

-

MDPI Pharmaceuticals. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Retrieved from [Link]

-

Abaszadeh, M., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation... of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. PMC. Retrieved from[Link]

-

Perin, F., et al. (1983). Toxic activity of seventeen industrial solvents and halogenated compounds on human lymphocytes cultured in vitro. Toxicol Lett. PubMed. Retrieved from [Link]

-

MDPI Molecules. (2015). In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. Retrieved from [Link]

Sources

- 1. 2924577-36-4 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one AKSci 5282FH [aksci.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi | MDPI [mdpi.com]

- 5. Toxic activity of seventeen industrial solvents and halogenated compounds on human lymphocytes cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2924577-36-4_6-Bromo-3-iodo-8-methyl-4H-chromen-4-oneCAS号:2924577-36-4_6-Bromo-3-iodo-8-methyl-4H-chromen-4-one【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one via Enaminone-Mediated Iodocyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The 3-iodochromone scaffold is a highly privileged pharmacophore and a versatile synthetic intermediate in drug discovery, serving as a primary handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to access complex flavonoids and heterocyclic libraries.

While direct oxidative iodination of pre-formed chromones using

To synthesize 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one , we employ a highly robust, two-step de novo annulation strategy . By first converting 1-(5-bromo-2-hydroxy-3-methylphenyl)ethan-1-one into an electron-rich o-hydroxyaryl enaminone, we create a system where electrophilic iodination and intramolecular cyclization occur in a rapid, self-contained cascade. This guarantees 100% regioselectivity at the C-3 position.

Mechanistic Causality

The success of this protocol relies on the distinct nucleophilicities within the enaminone intermediate.

-

Electrophilic Addition: The

-unsaturated enaminone system is highly activated by the electron-donating dimethylamino group. Upon introduction of molecular iodine ( -

Intramolecular Annulation: The formation of the iodonium intermediate breaks the resonance of the enaminone, increasing the electrophilicity of the

-carbon. The adjacent phenolic hydroxyl group acts as an internal nucleophile, attacking the -

Aromatization: The resulting cyclic hemiaminal undergoes a facile elimination of dimethylamine (

), driven by the thermodynamic stability of the newly formed aromatic chromone system.

Fig 1: Mechanistic pathway of enaminone iodocyclization to 3-iodochromone.

Experimental Workflow & Protocols

Fig 2: Two-step experimental workflow for the synthesis of the target 3-iodochromone.

Phase 1: Synthesis of the Enaminone Intermediate

Objective: Construct the (E)-1-(5-bromo-2-hydroxy-3-methylphenyl)-3-(dimethylamino)prop-2-en-1-one intermediate.

-

Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-bromo-2-hydroxy-3-methylphenyl)ethan-1-one (10.0 mmol, 1.0 eq).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (20.0 mmol, 2.0 eq). Note: DMF-DMA acts as both the electrophilic one-carbon synthon and the solvent.

-

Reaction: Attach a reflux condenser and heat the mixture to 90 °C under an inert argon atmosphere for 12 hours. The evolution of dimethylamine gas will be observed.

-

Validation & Isolation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

) will disappear, replaced by a bright yellow enaminone spot (

Phase 2: Electrophilic Iodocyclization

Objective: Convert the enaminone to 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one.

-

Setup: Dissolve the purified enaminone (8.0 mmol, 1.0 eq) in anhydrous

(30 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C using an ice bath. -

Halogenation: Add molecular iodine (

) (12.0 mmol, 1.5 eq) in three portions over 15 minutes. The solution will immediately turn deep purple. -

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validating Quench: Once TLC confirms the consumption of the enaminone, add 20 mL of saturated aqueous sodium thiosulfate (

). Vigorously stir for 15 minutes. Causality Check: The reduction of excess -

Workup: Extract the aqueous layer with

(2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous -

Purification: Purify the crude residue by silica gel column chromatography (Hexane:EtOAc 9:1 to 8:2) to afford the target compound as an off-white to pale yellow solid.

Quantitative Optimization Data

To ensure maximum throughput and minimize degradation, the iodocyclization step was optimized. The data below summarizes the causality behind selecting

Table 1: Optimization of the Iodocyclization Step

| Entry | Halogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | 25 | 2 | 86 | Optimal conditions; complete conversion. | ||

| 2 | DMF | 80 | 4 | 45 | High temp caused partial degradation of enaminone. | |

| 3 | EtOH | 25 | 6 | 62 | Protic solvent stabilized starting material; slow kinetics. | |

| 4 | -78 to 25 | 1 | 88 | Excellent yield, but | ||

| 5 | NIS (1.5 eq) | 25 | 12 | 40 | NIS electrophilicity too low for rapid cyclization. |

Troubleshooting & Analytical Validation

-

Issue: Incomplete Cyclization (Presence of acyclic iodinated intermediate)

-

Causality: If the phenolic hydroxyl group is heavily involved in intramolecular hydrogen bonding with the carbonyl, its nucleophilicity drops, stalling the reaction at the iodonium stage.

-

Solution: Add a mild, non-nucleophilic base (e.g., anhydrous

, 1.0 eq) to the

-

-

Issue: Over-iodination on the A-Ring

-

Causality: The starting material has an activating methyl group at C-3 (which becomes C-8) and a deactivating bromo group at C-5 (which becomes C-6). While the C-5 and C-7 positions of the chromone are technically open, the enaminone double bond is kinetically orders of magnitude more nucleophilic than the aromatic ring. Over-iodination only occurs if the reaction is left stirring for >24 hours with a massive excess of

. -

Solution: Strictly adhere to the 1.5 eq

stoichiometry and quench immediately upon enaminone consumption.

-

References

-

Zhao, Y.-P., et al. "Iodine(III)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source." Organic Chemistry Frontiers, vol. 11, 2024, pp. 2579-2584.[Link]

-

Kaushik, P., et al. "Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides." Frontiers in Chemistry, vol. 9, 2021, 636882.[Link]

-

Zhou, C., Dubrovsky, A. V., & Larock, R. C. "Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization." The Journal of Organic Chemistry, vol. 71, no. 4, 2006, pp. 1626-1632.[Link]

Application Note: Sequential Palladium-Catalyzed Functionalization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

Abstract & Strategic Overview

This guide details the operational protocols for the site-selective functionalization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one . This scaffold presents a classic "linchpin" challenge in medicinal chemistry: the need to derivatize two distinct halogen sites without obtaining intractable mixtures.

The strategy relies on substrate-controlled chemoselectivity . By exploiting the significant bond dissociation energy (BDE) difference between the C(sp²)–I and C(sp²)–Br bonds, researchers can exclusively target the C-3 position under mild conditions, preserving the C-6 bromide for a subsequent, more forcing activation. This sequential approach allows for the rapid generation of asymmetric libraries essential for Structure-Activity Relationship (SAR) studies.

Mechanistic Grounding: The Selectivity Hierarchy

To achieve high fidelity in coupling, one must understand the kinetic hierarchy of oxidative addition.

Electronic and Steric Rationale

-

C3-Iodide (The "Soft" Target): The Carbon-Iodine bond is significantly weaker (approx. 65 kcal/mol) than the Carbon-Bromine bond (approx. 81 kcal/mol). In the catalytic cycle, the oxidative addition of Pd(0) to the C–I bond is rapid and often occurs at room temperature. Furthermore, the C3 position in chromones is part of an enone system, making it electronically distinct from the benzenoid C6 position.

-

C6-Bromide (The "Hard" Target): The C6 position is an aryl bromide. While reactive, it requires higher activation energy (heat) or more electron-rich ligands to undergo oxidative addition at a rate competitive with the iodide.

-

8-Methyl Effect: The methyl group at C8 provides a steric handle near the heterocyclic oxygen but is sufficiently distal from C3 and C6 to not invert the electronic selectivity. However, it increases lipophilicity, necessitating careful solvent selection (e.g., THF/Dioxane over pure alcohols).

Reaction Pathway Visualization

Caption: Kinetic pathway demonstrating the sequential activation of C-I followed by C-Br based on oxidative addition rates.

Experimental Protocols

Protocol A: Site-Selective C-3 Suzuki-Miyaura Coupling

Objective: Functionalize the C-3 position while retaining the C-6 Bromine.

Reagents:

-

Substrate: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a two-neck round-bottom flask or Schlenk tube. Allow to cool under a stream of Argon or Nitrogen.

-

Charging: Add the chromone substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd catalyst (0.03 equiv) to the flask.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M).

-

Base Addition: Add the aqueous Na₂CO₃ solution via syringe.

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Critical Checkpoint: Monitor by TLC every 30 minutes. The C-I bond is highly reactive; elevating temperature initially may promote minor amounts of double coupling or dehalogenation. Only heat to 40°C if no conversion is observed after 2 hours.

-

-

Quench: Once the starting material is consumed (usually <4 hours), dilute with EtOAc and wash with water/brine.

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography.

-

Note: The product will still contain a bromine atom; avoid prolonged exposure to light or metallic impurities on the column.

-

Protocol B: Subsequent C-6 Functionalization

Objective: Activate the remaining aryl bromide to generate the final disubstituted scaffold.

Reagents:

-

Substrate: 3-Aryl-6-bromo-8-methyl-chromone (Product from Protocol A)

-

Boronic Acid: Second Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2.

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]

Step-by-Step Methodology:

-

Catalyst Activation: If using separate ligand/metal, pre-stir Pd(OAc)₂ and SPhos in the solvent for 10 minutes under argon to form the active catalytic species.

-

Charging: Add the C3-substituted chromone intermediate and the second boronic acid.

-

Thermal Activation: Heat the reaction mixture to 80-100°C .

-

Rationale: The C-Br bond requires higher energy for oxidative addition. The electron-rich SPhos ligand facilitates this step on the now electron-richer chromone ring.

-

-

Monitoring: Reaction times are typically longer (6-12 hours).

-

Workup: Standard aqueous workup and chromatographic purification.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Parameter | C-3 Coupling (Protocol A) | C-6 Coupling (Protocol B) |

| Leaving Group | Iodide (-I) | Bromide (-Br) |

| Bond Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) |

| Temp. Range | 20°C - 45°C | 80°C - 110°C |

| Preferred Catalyst | Pd(PPh₃)₄ (Standard) | Pd-SPhos / Pd-XPhos (Active) |

| Selectivity Risk | Low (if temp controlled) | N/A (Last step) |

Troubleshooting Guide

-

Problem: Loss of C-6 Bromine during Protocol A.

-

Cause: "Hydrodehalogenation" side reaction.

-

Fix: Switch solvent to Toluene (anhydrous) and use anhydrous K₃PO₄ instead of aqueous base. Ensure strictly oxygen-free conditions.

-

-

Problem: No reaction at C-6 (Protocol B).

-

Cause: Catalyst deactivation or steric hindrance from the 8-methyl group.

-

Fix: Switch to Pd(t-Bu₃P)₂ or XPhos Pd G4 . Increase temperature to 110°C in a sealed tube.

-

Experimental Workflow Diagram

Caption: Operational workflow for the sequential functionalization process.

References

-

Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Source: MDPI. URL:[Link] Relevance: Establishes the foundational principles of handling dihaloarenes and the hierarchy of halogen reactivity.

-

Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link] Relevance: Provides specific synthesis routes for 3-iodochromones and validates their high reactivity in Pd-catalyzed couplings.

-

Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Background). Source: NobelPrize.org. URL:[Link] Relevance: Authoritative grounding on the mechanism of Suzuki/Negishi couplings and the oxidative addition cycle.

Sources

Sonogashira reaction conditions for 3-iodo-chromone derivatives

Application Note: Strategic Optimization of Sonogashira Coupling for 3-Iodochromone Derivatives

Introduction & Strategic Significance

Objective: To provide a robust, high-fidelity protocol for the Sonogashira cross-coupling of 3-iodochromone derivatives with terminal alkynes.

Scientific Context: Chromones (4H-chromen-4-ones) are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antiviral activities. The C3-position is electronically unique; it is an electrophilic site adjacent to a carbonyl, making it highly reactive toward oxidative addition. However, the adjacent C2 position acts as a Michael acceptor.

The Challenge: Standard Sonogashira conditions often fail for 3-iodochromones not due to lack of reactivity, but due to chemoselectivity issues . The pyrone ring is susceptible to nucleophilic attack at C2 by secondary amines (often used as bases/solvents), leading to ring-opening or Michael addition byproducts (e.g., enaminones).

This guide prioritizes chemoselectivity , recommending specific steric and electronic parameters to preserve the chromone core while maximizing cross-coupling efficiency.

Mechanistic Insight & Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Cu(I) cycle, but the electronic deficiency of the chromone ring accelerates the oxidative addition step compared to standard aryl iodides.

Figure 1: Catalytic Cycle & Chromone-Specific Interactions

Caption: Figure 1. Synergistic Pd/Cu catalytic cycle. Note the critical warning regarding base selection to prevent C2-nucleophilic attack on the chromone scaffold.

Critical Parameters & Optimization

The following parameters are derived from comparative studies of chromone reactivity.

A. Base Selection (The "Make or Break" Factor)

-

Avoid: Diethylamine (Et₂NH), Piperidine, Morpholine.

-

Reason: These secondary amines are nucleophilic enough to attack the C2 position of the chromone, leading to ring-opening (formation of 1,3-diketones) or Michael addition byproducts.

-

-

Recommended: Triethylamine (Et₃N) or DIPEA (Hünig's Base) .

-

Reason: Steric bulk prevents attack at C2 while maintaining sufficient basicity to deprotonate the terminal alkyne in the Cu-cycle.

-

-

Alternative: Inorganic bases like K₂CO₃ or Cs₂CO₃ in DMF are excellent for substrates sensitive to any amine, though reaction rates may be slower.

B. Catalyst System

-

Standard: PdCl₂(PPh₃)₂ (2–5 mol%).

-

Why: Robust, air-stable precursor that reduces to Pd(0) in situ. The PPh₃ ligands provide the necessary steric bulk to stabilize the Pd(0) species.

-

-

Co-Catalyst: CuI (2–5 mol%).

-

Why: Accelerates the reaction by forming the copper acetylide.[1] Essential for room temperature reactions.

-

C. Solvent System

-

Preferred: THF (Tetrahydrofuran) or DMF (Dimethylformamide).

Standard Experimental Protocol

Scale: 1.0 mmol (Adjust proportionally). Substrate: 3-Iodochromone (MW: ~272 g/mol ).

Reagents:

-

3-Iodochromone: 1.0 equiv (272 mg)

-

Terminal Alkyne: 1.2 equiv

-

PdCl₂(PPh₃)₂: 0.03 equiv (3 mol%, 21 mg)[4]

-

CuI: 0.03 equiv (3 mol%, 6 mg)

-

Triethylamine (Et₃N): 3.0 equiv (0.42 mL)[4]

-

Solvent (Dry THF or DMF): 5.0 mL (0.2 M concentration)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Critical: Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting the reagent.

-

-

Solids Addition: Charge the flask with 3-iodochromone, PdCl₂(PPh₃)₂, and CuI.

-

Degassing (Optional but Recommended): Cap the flask and evacuate/backfill with Argon three times.

-

Liquids Addition:

-

Reaction: Stir the mixture at Room Temperature (25 °C) .

-

Monitoring: Check TLC every hour. Most 3-iodochromones convert fully within 2–6 hours due to the weak C-I bond.

-

Heating: Only heat to 50–60 °C if the reaction stalls after 6 hours. Avoid boiling temperatures to prevent decomposition.

-

-

Quench & Workup:

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: typically Hexane/Ethyl Acetate gradients. 3-alkynylchromones are often fluorescent under UV (254/365 nm).

-

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield / Unreacted Iodide | Catalyst deactivation (Pd black formation) | Ensure strict inert atmosphere (Ar/N₂). Increase catalyst loading to 5 mol%. |

| Alkyne Homocoupling (Glaser) | Presence of Oxygen | Degas solvents thoroughly (freeze-pump-thaw or sparging). Add alkyne slowly. |

| Ring Opening / Complex Mixture | Nucleophilic attack by Base | Switch Base: Use DIPEA or inorganic K₂CO₃. Avoid: Diethylamine/Piperidine. |

| Product Decomposition on Silica | Acid sensitivity of alkyne/chromone | Add 1% Et₃N to the eluent system during chromatography to neutralize silica acidity. |

| Slow Reaction Rate | Steric hindrance on Alkyne | Switch solvent to DMF and increase temperature to 60 °C. |

Experimental Workflow Decision Tree

Figure 2: Workflow Logic for Protocol Selection

Caption: Figure 2. Decision matrix for selecting reaction conditions based on substrate stability.

References

-

Sosnovskikh, V. Y. (2021). Synthesis and reactivity of 3-(1-alkynyl)chromones. Russian Chemical Reviews, 90(6), 1021.

-

Müller, T. J. J. (2012). Palladium-catalyzed cascade reactions of 3-iodochromones. Chemical Science, 3, 346-350.

-

BenchChem. (2025).[1][4][5][6] The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Silva, A. M. S., et al. (2013). Palladium catalyzed reaction of 3-iodoflavone with terminal alkynes.[7] Australian Journal of Chemistry, 66(5), 594-600.

Sources

Functionalization of the C-3 position in 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

Technical Application Note: Chemoselective C-3 Functionalization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one

Executive Summary

This guide details the chemoselective functionalization of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one , a high-value scaffold for drug discovery. The chromone (4H-chromen-4-one) core is a privileged structure in medicinal chemistry, exhibiting anticancer, anti-inflammatory, and antiviral properties.

The specific substitution pattern—C-3 Iodo and C-6 Bromo —presents a unique opportunity for orthogonal functionalization . By leveraging the bond dissociation energy (BDE) differential between the C–I and C–Br bonds, researchers can selectively functionalize the C-3 position using Palladium (Pd)-catalyzed cross-coupling, leaving the C-6 position intact for subsequent diversification. This guide provides optimized protocols for Suzuki-Miyaura and Sonogashira couplings, ensuring high yield and exclusive regioselectivity.

Substrate Analysis & Reactivity Logic

To successfully manipulate this substrate, one must understand the electronic and steric environment of the two halogenated sites.

-

C-3 Position (Iodo):

-

Electronic Nature: Vinylic (part of the enone system). The C–I bond is significantly weaker (~50-65 kcal/mol) than the aryl C–Br bond (~80 kcal/mol).

-

Reactivity: Highly reactive toward oxidative addition by Pd(0) species. It is the primary site for functionalization.

-

-

C-6 Position (Bromo):

-

C-8 Position (Methyl):

-

Role: Provides steric bulk near the ether oxygen but is distal to the C-3 reaction center. It primarily influences solubility and lipophilicity rather than C-3 reactivity.

-

Reactivity Hierarchy Diagram

The following diagram visualizes the decision logic for chemoselective coupling.

Caption: Kinetic selectivity allows exclusive C-3 functionalization under controlled mild conditions.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed to install aryl or heteroaryl groups at the C-3 position while preserving the C-6 bromine.

Mechanism: The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step is the oxidative addition.[3][4] By keeping the temperature moderate (≤60°C), Pd inserts exclusively into the weaker C–I bond.

Materials

-

Substrate: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

-

Note: Avoid highly active catalysts like Pd(dppf)Cl₂ or Pd-XPhos if high selectivity is required, as they may activate the C-Br bond.

-

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[5]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Why: The aqueous component is critical for the transmetallation step involving the boronic acid.

-

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

-

Degassing: Add the solvent mixture (Dioxane/Water). Seal the vial with a septum. Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (crucial to prevent homocoupling and catalyst deactivation).

-

Catalyst Addition: Quickly remove the septum, add Pd(PPh₃)₄ (5 mol%), and reseal. Purge the headspace with inert gas for 1 minute.

-

Reaction: Heat the mixture to 60°C in an oil bath or heating block.

-

Critical Control Point: Do not exceed 70°C. Higher temperatures increase the risk of reacting at the C-6 bromine.

-

-

Monitoring: Monitor by TLC or LC-MS every 2 hours. The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear, replaced by a fluorescent spot (the biaryl product).

-

Work-up: Once complete (typically 4–6 hours), cool to room temperature. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂).

-

Gradient: 0% → 30% Ethyl Acetate in Hexanes.

-

Protocol 2: Chemoselective Sonogashira Coupling

This protocol installs an alkyne at the C-3 position. 3-Alkynylchromones are valuable precursors for fused heterocyclic systems.

Mechanism: A dual-catalytic cycle involving Pd and Cu.[6][7] The Copper(I) acetylide transmetallates to the Pd(II)-aryl intermediate formed after oxidative addition.

Materials

-

Substrate: 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one (1.0 equiv)

-

Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv) or Diisopropylamine.

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure